molecular formula C21H21N3O3 B1392673 1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid CAS No. 1242853-78-6

1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid

Cat. No. B1392673
M. Wt: 363.4 g/mol
InChI Key: USUVHLIJKLMYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C21H21N3O3 . It has a molecular weight of 363.4 g/mol. The compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The compound has a complex structure that includes a piperidine ring and a quinoxaline moiety . The InChI string, which provides a textual representation of the compound’s structure, is InChI=1S/C28H30N4O3/c1-20 (18-23-10-7-17-35-23)29-27 (33)22-13-15-31 (16-14-22)26-28 (34)32 (19-21-8-3-2-4-9-21)25-12-6-5-11-24 (25)30-26/h2-12,17,20,22H,13-16,18-19H2,1H3, (H,29,33) .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a molecular weight of 470.6 g/mol, an XLogP3-AA of 3.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 7 . Its topological polar surface area is 78.2 Ų, and it has a heavy atom count of 35 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine as novel C7 moieties of fluoroquinolones, showing antibacterial activity against various strains including Staphylococcus aureus and Staphylococcus epidermidis (Huang et al., 2010).

  • It has been involved in the formation of spiroheterocyclic tetrahydroisoquinoline-1-ones, highlighting its versatility in synthesizing structurally complex molecules (Stoyanova et al., 2010).

  • The compound is a key intermediate in the synthesis of various benzotriazin derivatives, indicating its role in the creation of diverse heterocyclic structures (Süsse & Johne, 1985).

Medicinal Chemistry and Drug Synthesis

  • It's used in synthesizing quinazolinone derivatives under solvent-free conditions, which are important in the development of new pharmacological agents (Acharyulu et al., 2008).

  • The compound plays a role in the synthesis of piperidine derivatives from serine, which are significant in creating a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

  • Its derivatives have been utilized in synthesizing hybrid compounds with pharmacophoric fragments, indicating potential applications in drug discovery (Ivanova et al., 2019).

  • The compound has been a part of the synthesis of various fluoroquinolone derivatives with significant antimicrobial activities (Srinivasan et al., 2010).

Pharmaceutical Research

  • It is used in synthesizing benzylidene analogues as potential antioxidant agents, demonstrating its importance in the development of new therapeutic agents (Malhotra et al., 2012).

  • The compound aids in the synthesis of novel antimycobacterial agents, particularly against Mycobacterium tuberculosis strains (Senthilkumar et al., 2009).

properties

IUPAC Name

1-(4-benzyl-3-oxoquinoxalin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-20-19(23-12-10-16(11-13-23)21(26)27)22-17-8-4-5-9-18(17)24(20)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUVHLIJKLMYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N(C2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 2
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 3
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 6
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid

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